Cilastatin - 82009-34-5

Cilastatin

Catalog Number: EVT-264753
CAS Number: 82009-34-5
Molecular Formula: C16H26N2O5S
Molecular Weight: 358.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Cilastatin is a synthetic derivative of 6-aminopenicillanic acid. [] It is classified as a renal dehydropeptidase I (DHP-I) inhibitor. [] Cilastatin itself does not possess any antimicrobial activity. [] In scientific research, cilastatin is primarily used to investigate its potential nephroprotective effects against various drugs and its role in enhancing the efficacy of certain antimicrobials. [, , ]

Imipenem

  • Compound Description: Imipenem is a carbapenem antibiotic with a broad spectrum of activity against gram-positive, gram-negative, and anaerobic bacteria. [] It is often co-administered with Cilastatin to prevent its rapid renal metabolism by dehydropeptidase-I. []
  • Relevance: Imipenem is inextricably linked to Cilastatin. They are formulated and marketed together (as Primaxin/Tienam) due to Cilastatin's ability to enhance Imipenem's efficacy by protecting it from degradation. []

Meropenem

  • Compound Description: Meropenem is another carbapenem antibiotic with a similar spectrum of activity to Imipenem. [] It is often compared to Imipenem/Cilastatin in clinical trials for the treatment of various infections. [, , ]
  • Relevance: Meropenem serves as a relevant comparison to the Imipenem/Cilastatin combination. While both are carbapenems, Meropenem doesn't require co-administration with a dehydropeptidase-I inhibitor for stability. [] This difference highlights the importance of Cilastatin in Imipenem therapy.

Cefotaxime

  • Compound Description: Cefotaxime is a third-generation cephalosporin antibiotic. []
  • Relevance: In a clinical trial, Cefotaxime was compared to Imipenem/Cilastatin in treating severe bacterial infections, demonstrating comparable efficacy. [] This suggests a possible alternative to the Imipenem/Cilastatin combination for specific infections.

Ceftazidime

  • Compound Description: Ceftazidime is a third-generation cephalosporin antibiotic with activity against Pseudomonas spp. []
  • Relevance: A study found Ceftazidime to be more effective than Imipenem/Cilastatin in clearing Pseudomonas spp. in pneumonia patients. [] This indicates potential advantages of Ceftazidime over Imipenem/Cilastatin in certain clinical scenarios.

Cefepime

  • Compound Description: Cefepime is a fourth-generation cephalosporin antibiotic. []
  • Relevance: Cefepime is often compared to carbapenems, including Imipenem/Cilastatin, in clinical practice. [] It represents an alternative to carbapenems, especially in cases where cost is a significant factor. []

Piperacillin

  • Compound Description: Piperacillin is a broad-spectrum penicillin antibiotic. [] It is often combined with a β-lactamase inhibitor like Tazobactam to extend its spectrum of activity. []
  • Relevance: Piperacillin/Tazobactam is compared to Imipenem/Cilastatin in several studies for the treatment of intra-abdominal infections, demonstrating comparable efficacy and safety. [, ] This comparison offers a potential alternative to Imipenem/Cilastatin for specific infections.

Tazobactam

  • Compound Description: Tazobactam is a β-lactamase inhibitor that enhances the activity of Piperacillin against bacteria that produce β-lactamases. []
  • Relevance: The combination of Piperacillin/Tazobactam is frequently compared to Imipenem/Cilastatin, highlighting the importance of understanding the efficacy and safety profiles of different antibiotic options for specific infections. [, ]

Ampicillin

  • Compound Description: Ampicillin is a penicillin antibiotic. []
  • Relevance: In a study comparing the efficacy of Ampicillin and Imipenem/Cilastatin against Listeria monocytogenes, Ampicillin was found to be more effective in clearing bacteria from blood, liver, and spleen. [] This finding underlines the importance of choosing the appropriate antibiotic based on the specific pathogen.

Sulbactam

  • Compound Description: Sulbactam is a β-lactamase inhibitor that is often combined with Ampicillin. []
  • Relevance: Combinations of Ampicillin-Sulbactam are sometimes used as alternatives to Imipenem/Cilastatin. [] Comparisons of their effectiveness highlight the need for clinical judgment in antibiotic selection based on the specific infection and patient characteristics.

Vancomycin

  • Compound Description: Vancomycin is a glycopeptide antibiotic often used to treat infections caused by gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). [, , ]
  • Relevance: Several studies investigated Cilastatin's potential to mitigate Vancomycin-induced kidney injury. [, , ] This research suggests a potential application of Cilastatin beyond its established role with Imipenem.

Gentamicin

  • Compound Description: Gentamicin is an aminoglycoside antibiotic. [, , ]
  • Relevance: Gentamicin, often used in combination with other antibiotics, has been studied alongside Imipenem/Cilastatin for its activity against specific pathogens. [] Additionally, research suggests Cilastatin might offer protection against Gentamicin-induced nephrotoxicity. [, ]

Colistin

  • Compound Description: Colistin is a polypeptide antibiotic. []
  • Relevance: Colistin is another antibiotic that, like Vancomycin and Gentamicin, has been studied in conjunction with Cilastatin to investigate the latter's potential to protect against drug-induced nephrotoxicity. []

Cisplatin

  • Compound Description: Cisplatin is a chemotherapy drug known for its nephrotoxic side effects. [, , ]
  • Relevance: Research suggests that Cilastatin might mitigate Cisplatin-induced nephrotoxicity, highlighting Cilastatin's potential therapeutic applications beyond its role in Imipenem therapy. [, , ]

Cyclosporin A

  • Compound Description: Cyclosporin A is an immunosuppressant drug often used in organ transplantation, also associated with nephrotoxicity. [, ]
  • Relevance: Several studies investigated the nephroprotective effect of Cilastatin when co-administered with Cyclosporin A. [, ] These findings suggest that Cilastatin might reduce Cyclosporin A-induced nephrotoxicity.

Insulin

  • Compound Description: Insulin is a peptide hormone regulating blood glucose levels. []
  • Relevance: Interestingly, Cilastatin was found to interact with Insulin in rats, decreasing Insulin's urinary clearance and potentially influencing blood glucose control. [] This finding suggests a possible interaction between Cilastatin and Insulin.

Biapenem

  • Compound Description: Biapenem is another carbapenem antibiotic. []
  • Relevance: Studies directly compare Biapenem with Imipenem/Cilastatin for treating intra-abdominal and lower respiratory tract infections, highlighting the ongoing search for effective carbapenem options. []

Tigecycline

  • Compound Description: Tigecycline is a glycylcycline antibiotic. []
  • Relevance: Tigecycline was compared to Imipenem/Cilastatin in treating complicated intra-abdominal infections, demonstrating similar efficacy and safety profiles. [] This comparison highlights alternative treatment options for specific infections.

Panipenem

  • Compound Description: Panipenem is a carbapenem antibiotic. []
  • Relevance: Panipenem, similar to Meropenem and Biapenem, offers another point of comparison for understanding the relative efficacy and safety of different carbapenem options, including Imipenem/Cilastatin. []

Betamipron

  • Compound Description: Betamipron is a renal dehydropeptidase inhibitor, similar to Cilastatin. [] It is often co-administered with Panipenem to protect it from degradation. []

Flucloxacillin

  • Compound Description: Flucloxacillin is a penicillin antibiotic. []
  • Relevance: One study found that combining Flucloxacillin with Vancomycin worsened kidney injury compared to Vancomycin alone or Vancomycin with Imipenem/Cilastatin. [] This research suggests that Cilastatin might offer some protection against Vancomycin-induced kidney damage, even when combined with other potentially nephrotoxic drugs.

Levofloxacin

  • Compound Description: Levofloxacin is a fluoroquinolone antibiotic. []
  • Relevance: In a case report of Imipenem/Cilastatin-induced thrombocytosis, the patient's platelet count decreased after switching to Levofloxacin and Amikacin. [] This information was used to strengthen the case for Imipenem/Cilastatin being the cause of the thrombocytosis.

Amikacin

  • Compound Description: Amikacin is an aminoglycoside antibiotic. []
  • Relevance: Similar to Levofloxacin, Amikacin was used in combination with Levofloxacin after the withdrawal of Imipenem/Cilastatin in a case report of thrombocytosis. [] This substitution contributed to establishing a probable link between Imipenem/Cilastatin and the adverse event.
Synthesis Analysis

Cilastatin can be synthesized through several methods, each involving multiple steps and intermediates. One notable method involves the condensation of 7-chloro-2-oxoheptanoic acid ethyl ester with (S)-2,2-dimethylcyclopropanecarboxamide using p-toluenesulfonic acid in refluxing toluene. This reaction yields an intermediate that is subsequently hydrolyzed and condensed with cysteine to produce cilastatin .

Technical Details

  1. Starting Materials:
    • 7-chloro-2-oxoheptanoic acid ethyl ester
    • (S)-2,2-dimethylcyclopropanecarboxamide
    • Cysteine
  2. Key Reaction Conditions:
    • Refluxing toluene
    • Hydrolysis in aqueous sodium hydroxide
    • Isomerization at pH 3.0
  3. Yield and Purity: The synthesis can yield cilastatin with high purity (up to 99%) after appropriate purification steps including filtration and washing with organic solvents .
Molecular Structure Analysis

Cilastatin has a complex molecular structure characterized by several functional groups that contribute to its biological activity. The molecular formula of cilastatin is C13H16ClN3O4S, with a molecular weight of approximately 335.80 g/mol.

Structure Data

  • Molecular Formula: C13H16ClN3O4S
  • Molecular Weight: 335.80 g/mol
  • Structural Features:
    • Contains a cyclopropane ring
    • Features a carboxamide group
    • Includes a chlorinated heptenoic acid moiety

The three-dimensional conformation of cilastatin is critical for its interaction with renal dipeptidase, influencing its inhibitory activity.

Chemical Reactions Analysis

Cilastatin undergoes various chemical reactions that are significant for its synthesis and functionality. Key reactions include:

  1. Condensation Reactions:
    • The formation of cilastatin from its precursors involves multiple condensation steps where amide bonds are formed.
  2. Hydrolysis:
    • Hydrolysis reactions are crucial for converting esters to acids during synthesis.
  3. Isomerization:
    • Isomerization processes at acidic pH help achieve the desired stereochemistry necessary for biological activity .
Mechanism of Action

Cilastatin exerts its pharmacological effects primarily through the inhibition of renal dipeptidase, which prevents the breakdown of imipenem in the kidneys. This mechanism enhances the antibiotic's half-life and effectiveness against bacterial infections.

Process Data

  • Inhibition Target: Renal dipeptidase (also known as dehydropeptidase-I)
  • Effect on Antibiotics: Increases plasma levels and prolongs action of beta-lactam antibiotics by preventing their hydrolysis .
Physical and Chemical Properties Analysis

Cilastatin exhibits distinct physical and chemical properties that influence its behavior in biological systems:

  • Appearance: White crystalline solid
  • Solubility: Soluble in water and various organic solvents
  • Stability: Stable under standard laboratory conditions but sensitive to strong acids and bases.

Relevant Data

  • Melting Point: Approximately 150–155 °C (decomposes)
  • pH Stability Range: Effective within a pH range of 3–7 for biological applications .
Applications

Cilastatin is primarily used in clinical settings as an adjunct therapy with imipenem to treat serious infections caused by Gram-negative bacteria. Its protective role against renal toxicity makes it essential in managing patients receiving high doses of beta-lactam antibiotics.

Scientific Uses

  • Combination Therapy: Used alongside imipenem to enhance efficacy against resistant bacterial strains.
  • Research Applications: Studied for potential modifications to improve its pharmacokinetic profiles or develop new derivatives with enhanced properties .

Properties

CAS Number

82009-34-5

Product Name

Cilastatin

IUPAC Name

(Z)-7-[(2S)-2-amino-2-carboxyethyl]sulfanyl-2-[[(1R)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoic acid

Molecular Formula

C16H26N2O5S

Molecular Weight

358.5 g/mol

InChI

InChI=1S/C16H26N2O5S/c1-16(2)8-10(16)13(19)18-12(15(22)23)6-4-3-5-7-24-9-11(17)14(20)21/h6,10-11H,3-5,7-9,17H2,1-2H3,(H,18,19)(H,20,21)(H,22,23)/b12-6-/t10-,11+/m0/s1

InChI Key

DHSUYTOATWAVLW-RXOUDOFYSA-N

SMILES

CC1(CC1C(=O)NC(=CCCCCSCC(C(=O)O)N)C(=O)O)C

Solubility

1.00e-01 g/L

Synonyms

Cilastatin
Cilastatin Monosodium Salt
Cilastatin Sodium
MK 0791
MK 791
MK-791
MK0791
MK791
Monosodium Salt, Cilastatin
Salt, Cilastatin Monosodium
Sodium, Cilastatin

Canonical SMILES

CC1(CC1C(=O)NC(=CCCCCSCC(C(=O)O)N)C(=O)O)C

Isomeric SMILES

CC1(C[C@H]1C(=O)N/C(=C\CCCCSC[C@H](C(=O)O)N)/C(=O)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.